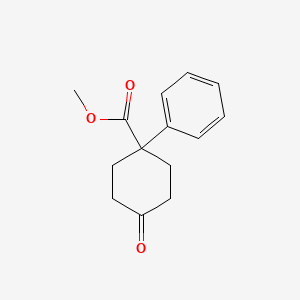

Methyl 4-oxo-1-phenylcyclohexanecarboxylate

Description

Methyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 75945-90-3) is a cyclohexane derivative featuring a ketone group at the 4-position, a phenyl substituent at the 1-position, and a methyl ester at the carboxylate position. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of spirocycles, heterocycles, and functionalized cyclohexanes.

Properties

IUPAC Name |

methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXCTCTZXOECJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444766 | |

| Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75945-90-3 | |

| Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-1-phenylcyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours . This reaction yields the desired compound in good yield.

Industrial Production Methods

In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate : Methyl 4-oxo-1-phenylcyclohexanecarboxylate serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions, including oxidation and reduction processes.

Reactions :

- Oxidation : Converts to 4-carboxy-1-phenylcyclohexanecarboxylate.

- Reduction : Forms 4-hydroxy-1-phenylcyclohexanemethanol.

- Substitution Reactions : Can yield nitro or halogen-substituted derivatives of the phenyl group .

Biological Applications

This compound has been investigated for its biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

Anti-inflammatory Effects : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases. For instance, it may act similarly to established anti-inflammatory drugs by inhibiting cyclooxygenase (COX) enzymes.

Medicinal Applications

Research into the medicinal properties of this compound is ongoing, with promising results indicating its potential as a therapeutic agent.

Drug Development : The compound is being explored for its utility in developing novel therapeutic agents targeting various diseases, including cancer. Its structural features allow for modifications that can enhance efficacy and reduce side effects .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the formulation of advanced materials and chemical processes .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Details | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate in organic synthesis | Used for oxidation and reduction reactions |

| Biological Activity | Antimicrobial and anti-inflammatory | Exhibits significant antimicrobial properties; inhibits COX enzymes |

| Medicinal Use | Potential therapeutic agent | Ongoing research for drug development targeting cancer |

| Industrial Use | Production of specialty chemicals | Utilized in advanced materials formulation |

Case Studies

Several studies have documented the applications and effects of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against various bacterial strains, demonstrating a notable reduction in bacterial growth at specific concentrations.

- Inflammation Model Research : In vivo studies showed that administration of this compound significantly reduced inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent.

- Synthesis Optimization : Research focused on optimizing synthetic pathways to enhance yield and purity when using this compound as an intermediate, leading to improved efficiency in laboratory settings.

Mechanism of Action

The mechanism of action of methyl 4-oxo-1-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl and ketone groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Structural analogs differ primarily in the substituents on the phenyl ring, which influence electronic, steric, and physicochemical properties. Key examples include:

Table 1: Comparison of Substituent Effects

Electronic Effects :

Steric Effects :

Ester Group Variations

Replacement of the methyl ester with ethyl or other alkyl groups alters volatility and hydrolysis rates:

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (1774896-62-6)

Cyclohexene Derivatives

Unsaturated analogs, such as ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, exhibit distinct conformational and reactivity profiles:

Biological Activity

Methyl 4-oxo-1-phenylcyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclohexane ring with a ketone and ester functional group, which can influence its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, particularly its effects on neuropharmacology and potential therapeutic applications.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. For instance, studies on related compounds have shown that they can modulate sigma receptors, which play a crucial role in cognitive functions and neuroprotection .

Table 1: Summary of Neuropharmacological Effects

| Compound | Mechanism of Action | Observed Effects |

|---|---|---|

| This compound | Sigma receptor modulation | Potential enhancement of cognition |

| E1R (related compound) | Positive allosteric modulation of sigma receptors | Alleviation of cognitive impairment |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Sigma Receptor Interaction : As mentioned, compounds that interact with sigma receptors can modulate neurotransmitter release and neuronal survival.

- Calcium Signaling Modulation : Changes in intracellular calcium levels are critical for many cellular processes, including neurotransmission and inflammation response .

Research Findings

Recent research highlights the need for further exploration into the biological activities of this compound. Key findings include:

In Vitro Studies

In vitro assays have shown promising results regarding the compound's ability to influence neuronal cell viability and function. For example, experiments measuring cell survival in the presence of oxidative stress indicated potential protective effects against cell death.

In Vivo Studies

While direct in vivo studies on this specific compound are scarce, related compounds have been tested in animal models for their cognitive-enhancing effects. These studies often utilize behavioral tests such as the Y-maze and passive avoidance tasks to assess memory and learning capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-oxo-1-phenylcyclohexanecarboxylate?

- Methodology : The compound can be synthesized via a Michael addition of methyl acetoacetate to substituted chalcones under alkaline conditions. For example, refluxing chalcone derivatives (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) with methyl acetoacetate in absolute alcohol using 10% NaOH as a catalyst for 8 hours yields cyclohexenone derivatives .

- Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | 10% NaOH |

| Solvent | Absolute alcohol |

| Reaction Time | 8 hours |

| Yield Optimization | Controlled cooling post-reflux |

Q. How is the purity and structural integrity of the compound verified?

- Analytical Techniques :

- X-ray Crystallography : Determines absolute configuration and conformational analysis (e.g., envelope, half-chair, or screw-boat ring puckering) .

- NMR/FT-IR : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) and aromatic substituents.

- Critical Data :

| Technique | Diagnostic Feature |

|---|---|

| X-ray | Dihedral angles between aryl rings (e.g., 76.4°–89.9°) |

| NMR (¹H) | Methyl ester protons at δ ~3.6–3.8 ppm |

Advanced Research Questions

Q. How do conformational variations in the cyclohexenone ring affect reactivity?

- Structural Insights : The cyclohexenone ring adopts envelope , half-chair , or screw-boat conformations depending on substituent steric effects. For instance:

| Conformation | Puckering Parameters (Q, θ, φ) | Reactivity Impact |

|---|---|---|

| Envelope | Q = 0.477 Å, θ = 57.3° | Enhanced nucleophilic addition at C2 |

| Screw-Boat | Q = 0.579 Å, θ = 112° | Strain-induced ring-opening |

- Implications : Conformational flexibility influences regioselectivity in reactions like spirocyclization or heterocycle synthesis .

Q. What explains discrepancies in crystallographic data for related derivatives?

- Analysis : Variations in crystal packing (e.g., C–H···O/Cl interactions) and disorder modeling (occupancy ratios) can lead to divergent data. For example, disordered ethyl or aryl groups in the asymmetric unit may require refinement with split occupancy (e.g., 0.684:0.316) .

- Resolution Strategy : Use high-resolution X-ray data (Mo Kα radiation, λ = 0.71073 Å) and software like SHELXL for refinement .

Q. How can computational methods predict the compound’s biological or catalytic activity?

- Approach :

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.

- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) using the formyl/carboxylate groups as binding motifs .

- Validation : Compare computational results with experimental assays (e.g., enzyme inhibition studies).

Methodological Challenges

Q. What strategies mitigate side reactions during functionalization of the cyclohexenone core?

- Solutions :

- Protecting Groups : Temporarily block the carbonyl group (e.g., ketal formation) to prevent unwanted nucleophilic attacks .

- Temperature Control : Maintain low temperatures (<0°C) during electrophilic substitutions to avoid ring degradation.

Q. How are stereochemical outcomes controlled in spirocyclic derivatives of this compound?

- Key Factors :

- Chiral Auxiliaries : Use enantiopure catalysts (e.g., Jacobsen’s catalyst) for asymmetric induction .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor specific transition states in cycloadditions .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Case Study : Reactivity of the α,β-unsaturated ketone enables:

- Isoxazole Synthesis : Cyclocondensation with hydroxylamine .

- Quinazoline Precursors : Annulation with amidines .

- Mechanism :

Cyclohexenone + Nucleophile → Michael Adduct → Cyclization → Heterocycle

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.